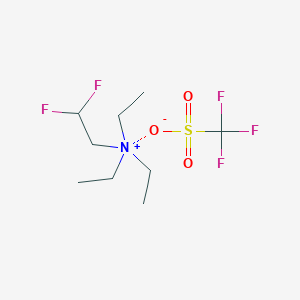![molecular formula C20H29N3O4 B13127608 2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three nitrogen atoms within its spirocyclic framework, making it a triaza compound. The presence of ester groups further adds to its chemical versatility, allowing it to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another triaza compound with a different spirocyclic structure.
2,6,9-Triazaspiro[4.5]decane-6,9-dicarboxylicacid: Similar in structure but with a different ring size.
2,6,9-Triazaspiro[3.5]nonane-6,9-dicarboxylicacid: A smaller spirocyclic compound with similar functional groups.
Uniqueness
2,6,9-Triazaspiro[36]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester stands out due to its specific ring size and the presence of both tert-butyl and phenylmethyl ester groups
Eigenschaften
Molekularformel |
C20H29N3O4 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 |
InChI-Schlüssel |
ZWDYYPZFZZNFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


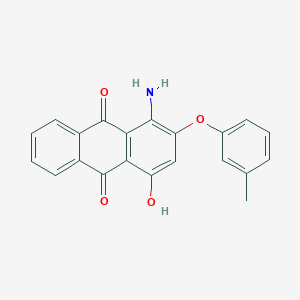

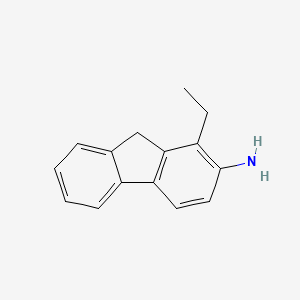
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
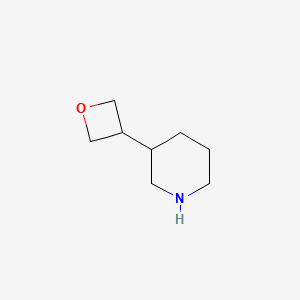
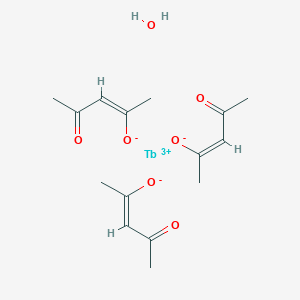

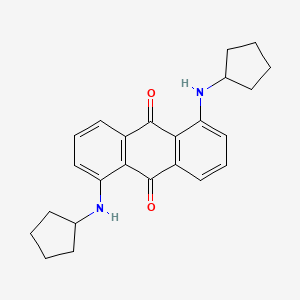
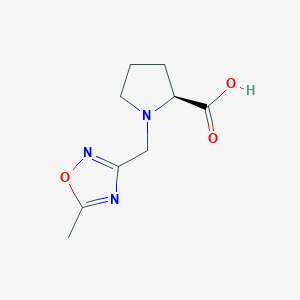


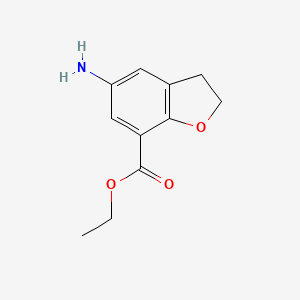
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
